N-(4-chlorophenyl)-5-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(4-chlorophenyl)-5-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is a compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities, including antiviral, antibacterial, anticancer, and antifungal properties . The unique structure of imidazo[1,2-a]pyridines makes them valuable in medicinal chemistry and material science .
Preparation Methods
The synthesis of N-(4-chlorophenyl)-5-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridines with α-bromoketones . This reaction can be carried out under microwave irradiation, which offers a solvent- and catalyst-free method, resulting in high yields and environmentally benign conditions . Industrial production methods may involve multicomponent reactions, oxidative coupling, and tandem reactions to achieve the desired product .
Chemical Reactions Analysis
N-(4-chlorophenyl)-5-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation reactions are possible with appropriate reagents like halogens, nitric acid, and sulfuric acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-chlorophenyl)-5-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. It may act as an inhibitor of cyclin-dependent kinases (CDKs), calcium channel blockers, or GABA A receptor modulators . These interactions lead to the modulation of various cellular pathways, resulting in its biological effects.
Comparison with Similar Compounds
N-(4-chlorophenyl)-5-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives such as:
Zolpidem: A sedative used for treating insomnia.
Alpidem: An anxiolytic agent.
Saridipem: Used for its cardiovascular effects.
Properties
Molecular Formula |
C21H18ClN3S |
---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H18ClN3S/c1-14-4-3-5-19-24-20(15-6-12-18(26-2)13-7-15)21(25(14)19)23-17-10-8-16(22)9-11-17/h3-13,23H,1-2H3 |
InChI Key |
OXSMCUAZKBOITH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
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